(R)-4-(1-Aminoallyl)-2-chlorophenol
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Overview
Description
“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.
Preparation Methods
Synthesis Routes::
Resolution of Racemic Mixture:
Asymmetric Synthesis:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.
Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.
Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.
Esterification: Levobunolol may form esters with carboxylic acids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
- The major product of reduction is ®-Levobunolol.
- Metabolites formed during oxidative metabolism are also relevant.
Scientific Research Applications
Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.
Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.
Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.
Mechanism of Action
- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.
Comparison with Similar Compounds
Timolol: Another non-selective beta-blocker used for glaucoma treatment.
Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
: DrugBank. (2021). Levobunolol. Retrieved from source.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |
InChI Key |
LAWOEZQSFXNQRG-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
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